molecular formula C8H20O2Si B11914702 3,3'-(Dimethylsilanediyl)bis(propan-1-ol)

3,3'-(Dimethylsilanediyl)bis(propan-1-ol)

Cat. No.: B11914702
M. Wt: 176.33 g/mol
InChI Key: ASVVMCVLHJZVFT-UHFFFAOYSA-N
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Description

3,3’-(Dimethylsilanediyl)bis(propan-1-ol) is an organosilicon compound with the molecular formula C8H20O2Si. It is characterized by the presence of a silicon atom bonded to two propanol groups. This compound is often used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Dimethylsilanediyl)bis(propan-1-ol) typically involves a silylation reaction. One common method is the reaction of 1,3-bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane with sodium hydroxide in an alcohol solvent. This reaction yields 1,3-bis(hydroxypropyl)tetramethyldisilane .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3,3’-(Dimethylsilanediyl)bis(propan-1-ol) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form silane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of silane derivatives.

    Substitution: Formation of various substituted silanes.

Scientific Research Applications

3,3’-(Dimethylsilanediyl)bis(propan-1-ol) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Employed in the development of biocompatible materials and drug delivery systems.

    Medicine: Investigated for its potential use in medical implants and prosthetics due to its biocompatibility.

    Industry: Utilized in the production of silicone-based materials, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 3,3’-(Dimethylsilanediyl)bis(propan-1-ol) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The silicon atom can also participate in various chemical reactions, making the compound versatile in different applications.

Comparison with Similar Compounds

  • 3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-Diyl)bis(propan-1-ol)
  • 3,3,10,10-Tetramethoxy-2,11-Dioxa-3,10-Disiladodecane
  • 3,3,14,14-Tetramethoxy-2,15-Dioxa-3,14-Disilahexadecane

Uniqueness: 3,3’-(Dimethylsilanediyl)bis(propan-1-ol) is unique due to its specific molecular structure, which provides distinct chemical properties. The presence of both silicon and hydroxyl groups allows it to participate in a wide range of chemical reactions, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H20O2Si

Molecular Weight

176.33 g/mol

IUPAC Name

3-[3-hydroxypropyl(dimethyl)silyl]propan-1-ol

InChI

InChI=1S/C8H20O2Si/c1-11(2,7-3-5-9)8-4-6-10/h9-10H,3-8H2,1-2H3

InChI Key

ASVVMCVLHJZVFT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCO)CCCO

Origin of Product

United States

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